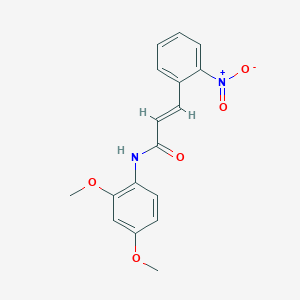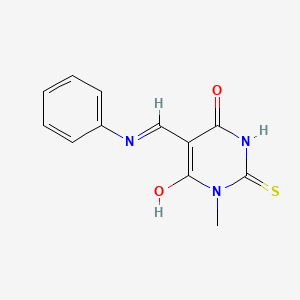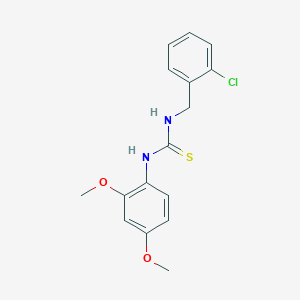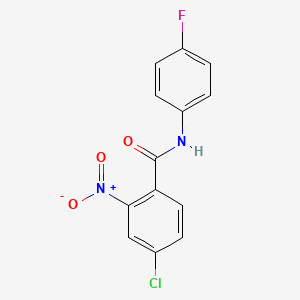
N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)acrylamide, commonly known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAPA is a member of the acrylamide family of compounds, which are widely used in the chemical industry for their ability to polymerize and form strong, stable bonds.
作用机制
The exact mechanism of action of DMAPA is not fully understood, but it is believed to interact with cellular targets involved in cell growth and proliferation. DMAPA has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which could explain its potential anticancer activity.
Biochemical and Physiological Effects:
DMAPA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMAPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that DMAPA can reduce tumor growth in animal models of cancer, although further research is needed to determine its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of DMAPA is its versatility as a chemical compound, which allows it to be used in a variety of lab experiments and applications. However, DMAPA is also known to be highly reactive and can pose safety hazards if not handled properly. Additionally, the high cost of DMAPA can be a limitation for some research applications.
未来方向
There are many potential future directions for research on DMAPA, including the development of new synthetic methods and the investigation of its potential as a therapeutic agent for cancer and other diseases. Other areas of interest include the study of DMAPA's interactions with proteins and enzymes, as well as its potential applications in materials science and nanotechnology.
In conclusion, DMAPA is a versatile and promising chemical compound that has been extensively studied for its potential applications in scientific research. While much remains to be learned about its mechanisms of action and potential therapeutic uses, the ongoing research on DMAPA holds great promise for the future of scientific discovery and innovation.
合成方法
DMAPA can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of an acid catalyst. Other methods involve the use of palladium-catalyzed coupling reactions or the reaction of 2,4-dimethoxyphenyl isocyanate with 2-nitrobenzyl alcohol.
科学研究应用
DMAPA has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DMAPA has been investigated as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. In materials science, DMAPA has been used as a monomer for the synthesis of novel polymers with unique properties, such as high thermal stability and electrical conductivity. In biochemistry, DMAPA has been studied for its interactions with proteins and enzymes, which could provide insights into the mechanisms of enzyme catalysis and protein folding.
属性
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-13-8-9-14(16(11-13)24-2)18-17(20)10-7-12-5-3-4-6-15(12)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCKTWRWHYQRPC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)




methanone](/img/structure/B5875474.png)


![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
